4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid

Descripción general

Descripción

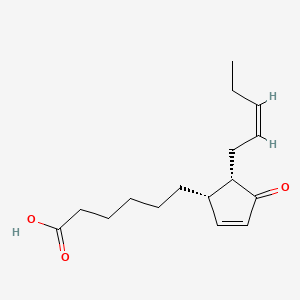

4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid, also known as dinor-12-oxo Phytodienoic Acid or dinor-OPDA, is a plant hormone intermediate . It is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . It can also be incorporated into glycerolipids and galactolipids .

Molecular Structure Analysis

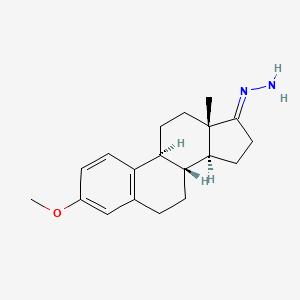

The molecular formula of 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid is C16H24O3 . The SMILES representation of the molecule is O=C1C@@HC@@H=O)C=C1 .Physical And Chemical Properties Analysis

The molecular weight of 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid is 264.4 g/mol . The compound is soluble in ethanol .Aplicaciones Científicas De Investigación

Role in Plant Growth and Defense Responses

“Dinor-12-oxo Phytodienoic Acid” (OPDA) is a primary precursor of (-)-jasmonic acid (JA), which is able to trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes . These genes play a crucial role in activating and fine-tuning defense responses, as well as growth processes in plants .

Interconnection with Photosynthesis and Cellular Redox Homeostasis

Recent studies have illuminated the physio-molecular activities of OPDA signaling in plants, which interconnect the regulatory loop of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .

Potential for Genetic Engineering and Molecular Breeding

The understanding of OPDA’s roles and mechanisms can provide vital information for genetic engineering or molecular breeding approaches to upgrade the survival capacities of plants .

Role in Oxylipin Biogenesis and Signaling

OPDA is involved in oxylipin biogenesis and signaling, which share common ancestry and evolutionary processes across Kingdoms . Oxylipins are critical signal molecules in diverse physiological processes in life, including plants and animals .

Potential for Drug Development

Understanding the modes of actions associated with oxylipins, such as OPDA, can assist the development of agricultural strategies in advancing disease resistance and stress adaptation, as well as yield and biomass increases in plants . It can also assist the improvement of drug development through facilitating the rational design of more potent and safe anticancer (and anti-inflammation) drugs .

Role in the Synthesis of Jasmonic Acid

OPDA is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . It can also be incorporated into glycerolipids and galactolipids, including certain arabidopsides .

Role in the Hypersensitive Response and Wounding Response

Arabidopsides, which contain OPDA, accumulate during the hypersensitive response and in response to wounding . Different signaling pathways lead to the formation of arabidopsides during these responses, and the formation of arabidopsides during both responses is dependent on an intact jasmonate signaling pathway .

Potential Antipathogenic Properties and Function as Storage Compounds

Arabidopsides may have a dual function: as antipathogenic substances and as storage compounds that allow the slow release of free jasmonates . This suggests that OPDA could play a role in plant defense against pathogens and in the regulation of jasmonate levels in plants .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Dinor-12-oxo Phytodienoic Acid primarily targets the jasmonate pathway in plants . It serves as an intermediate in the biosynthesis of jasmonic acid from hexadecatrienoic acid . The jasmonate pathway plays a crucial role in various plant physiological processes, including growth, defense responses, and flower development .

Mode of Action

The compound triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes . This activation fine-tunes defense responses and growth processes in plants . The compound’s interaction with its targets leads to changes in gene expression, ultimately affecting plant physiology.

Biochemical Pathways

Dinor-12-oxo Phytodienoic Acid is involved in the jasmonate pathway, a critical biochemical pathway in plants . It is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . The compound can also be incorporated into glycerolipids and galactolipids, including certain arabidopsides .

Pharmacokinetics

These fatty acids are oxygenated and then further modified along the jasmonate pathway .

Result of Action

The action of Dinor-12-oxo Phytodienoic Acid results in the regulation of a unique subset of jasmonate-responsive genes . This regulation activates and fine-tunes defense responses, as well as growth processes in plants . The compound’s action thus has significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

6-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVNKXCDJUBPQO-DWMAKUKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310445 | |

| Record name | Dinor-oxo-phytodienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid | |

CAS RN |

197247-23-7 | |

| Record name | Dinor-oxo-phytodienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197247-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinor-oxo-phytodienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of dn-OPDA in the defense response of Marchantia polymorpha against pathogens?

A1: Research suggests that dn-OPDA plays a crucial role in the immune response of Marchantia polymorpha against necrotrophic pathogens, such as the fungus Irpex lacteus M1. [, ] The dn-OPDA pathway, regulated by the jasmonate receptor MpCOI1, is activated upon infection and contributes to resistance against this pathogen. [] Interestingly, while dn-OPDA promotes resistance, salicylic acid (SA) appears to enhance the progression of the disease caused by I. lacteus M1 in Marchantia. [] This suggests a potential antagonistic interaction between the dn-OPDA and SA pathways in Marchantia, mirroring the SA–JA antagonism observed in seed plants. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)

![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)

![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)